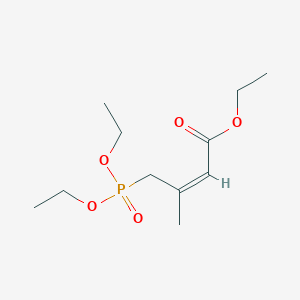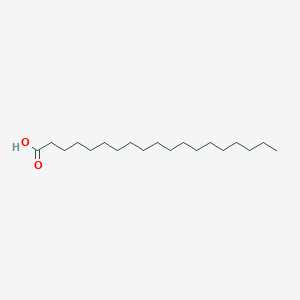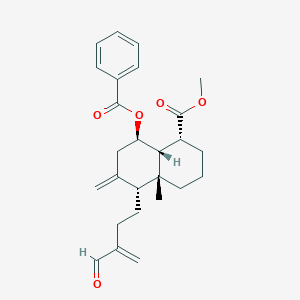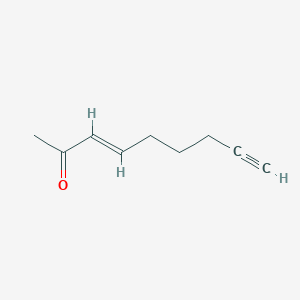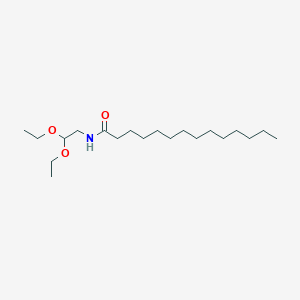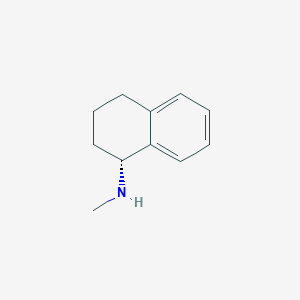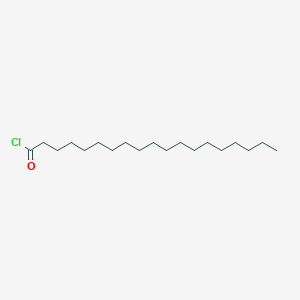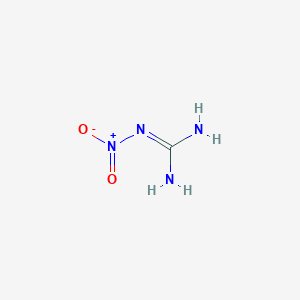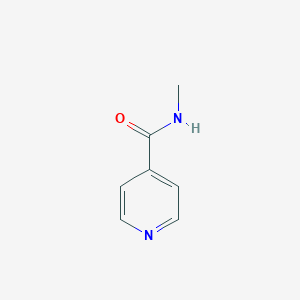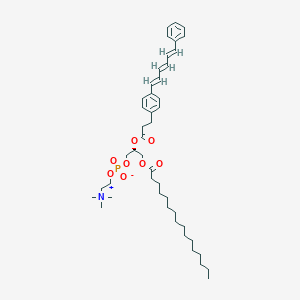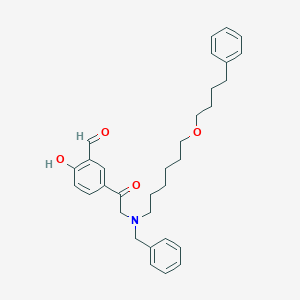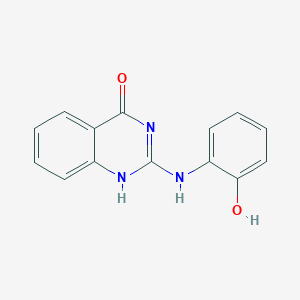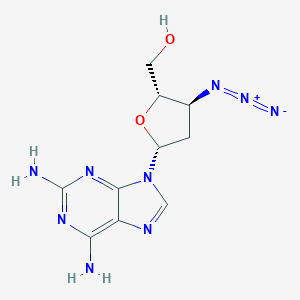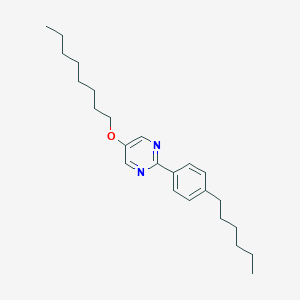
2-(4-Hexylphenyl)-5-octoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hexylphenyl)-5-octoxypyrimidine, commonly known as HO-3867, is a small molecule with potential therapeutic applications. It was first synthesized in 2006 by researchers at the University of Houston, and since then, it has been the subject of various scientific studies.
Aplicaciones Científicas De Investigación
HO-3867 has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, HO-3867 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, HO-3867 has been shown to protect neurons from oxidative stress and inflammation, which are common features of these diseases. In inflammation research, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of HO-3867 is not fully understood, but it is believed to involve the modulation of specific signaling pathways. In cancer cells, HO-3867 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In neurodegenerative diseases, HO-3867 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation, HO-3867 has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of the immune response.
Efectos Bioquímicos Y Fisiológicos
HO-3867 has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In cancer cells, HO-3867 has been shown to induce cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, HO-3867 has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In inflammation, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HO-3867 has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects. Therefore, it is important to carefully design experiments to minimize these limitations and optimize the use of HO-3867 in scientific research.
Direcciones Futuras
There are several future directions for the study of HO-3867, including its use as a potential therapeutic agent in various diseases, its optimization for drug delivery, and its development as a molecular probe for specific signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of HO-3867 and its potential for off-target effects. Overall, HO-3867 has the potential to be a valuable tool in scientific research and a promising candidate for therapeutic development.
Propiedades
Número CAS |
121640-67-3 |
|---|---|
Nombre del producto |
2-(4-Hexylphenyl)-5-octoxypyrimidine |
Fórmula molecular |
C24H36N2O |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
2-(4-hexylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
Clave InChI |
JHVRCWNOXXETEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
SMILES canónico |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Sinónimos |
2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


